

Reference standards for N-Deacetyl Colchicine analysis

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Compound of Interest

Compound Name: (S)-N-Deacetyl Colchicine d-10-Camphorsulfonate

CAS No.: 102419-98-7

Cat. No.: B583563

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Publish Comparison Guide: Reference Standards for N-Deacetyl Colchicine Analysis

Introduction & Mechanistic Context

N-Deacetyl Colchicine (CAS: 3476-50-4), a tropolone alkaloid, is the immediate biosynthetic precursor and a primary degradation impurity of the antimitotic drug colchicine[1]. In pharmaceutical development, rigorous quantification of this impurity is mandated by regulatory agencies during Active Pharmaceutical Ingredient (API) release testing and stability profiling[2].

The Causality of Impurity Profiling: The absence of the N-acetyl group on the B-ring fundamentally alters the molecule's polarity and its binding kinetics to tubulin[1][3]. This structural variance directly impacts its pharmacokinetic profile and toxicity, making its precise quantification critical for ensuring the safety and efficacy of colchicine-based therapeutics.

Comparative Analysis of Reference Standards

Selecting the appropriate reference standard is critical for Analytical Method Validation (AMV) and Abbreviated New Drug Applications (ANDA)[2]. The table below objectively compares

leading commercial reference standards based on their characterization rigor and pharmacopeial traceability.

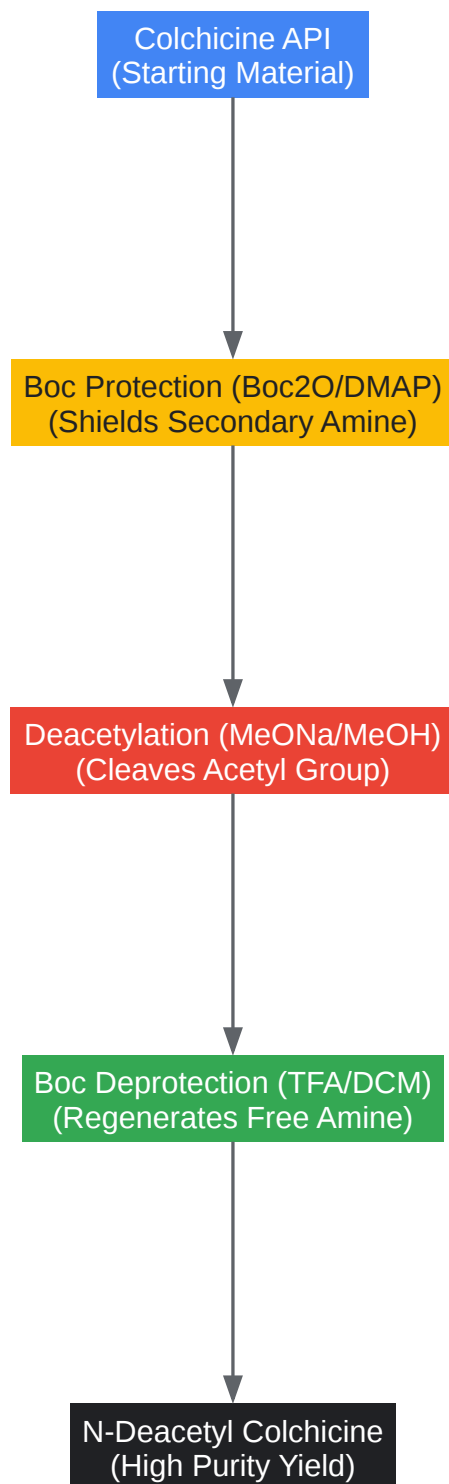
Table 1: Comparison of N-Deacetyl Colchicine Reference Standards

Provider	CAS Number	Traceability / Compliance	Key Characterization Data	Primary Applications
Aquigen Bio Sciences	3476-50-4	USP/EP Feasible	Comprehensive (NMR, MS, HPLC)	AMV, QC, ANDA filings[2]
SRIRAMCHEM	3476-50-4	Major Pharmacopeias	Batch-specific CoA	Calibration, Stability testing[4]
Axios Research	3476-50-4	USP/EP Compliant	Fully characterized	Synthesis, Formulation QC[5]
LGC Standards	3476-50-4	ISO/IEC 17025	Exact weight packaging	High-precision quantitative assays[3]

Expert Insight: For quantitative impurity profiling, utilizing a standard with exact weight packaging (e.g., LGC Standards) minimizes volumetric and weighing errors during low-concentration spiking[3]. Conversely, for routine batch release, pharmacopeia-traceable standards (e.g., SRIRAMCHEM, Aquigen) are strictly required to ensure regulatory compliance[2][4].

Synthesis and Isolation: Overcoming C-Ring Isomerization

Direct acidic hydrolysis of colchicine to yield N-Deacetyl Colchicine often results in undesired C-ring isomerization and complex purification workflows[6]. To circumvent this, a three-step synthetic route utilizing temporary Boc (tert-butyloxycarbonyl) protection is the industry gold standard[6].



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Three-step synthesis of N-Deacetyl Colchicine using temporary Boc protection.

Protocol 1: Controlled Synthesis of N-Deacetyl Colchicine^[6]

- **Protection:** Dissolve colchicine, Boc₂O, and DMAP in acetonitrile (CH₃CN). Reflux the solution. **Causality:** This step shields the secondary amine, preventing intramolecular aminolysis during subsequent harsh treatments.
- **Deacetylation:** Treat the protected intermediate with sodium methoxide (MeONa) in methanol at 0 °C. **Causality:** The Boc group stabilizes the fragile tropolone ring, allowing clean cleavage of the acetyl group without triggering isomerization.
- **Deprotection:** Apply mild acidic conditions (Trifluoroacetic acid in dichloromethane) to cleanly remove the Boc group.
- **Validation:** Confirm the product structure via ¹H-NMR (noting the absence of the acetyl methyl singlet at ~1.9 ppm) and high-resolution mass spectrometry (HRMS)^{[6][7]}.

Analytical Methodologies: HPLC Method Development

To accurately quantify N-Deacetyl Colchicine alongside other related impurities (e.g., 2-demethylcolchicine, N-formyl-N-deacetylcolchicine), a robust High-Performance Liquid Chromatography (HPLC) method is required^{[1][8]}.

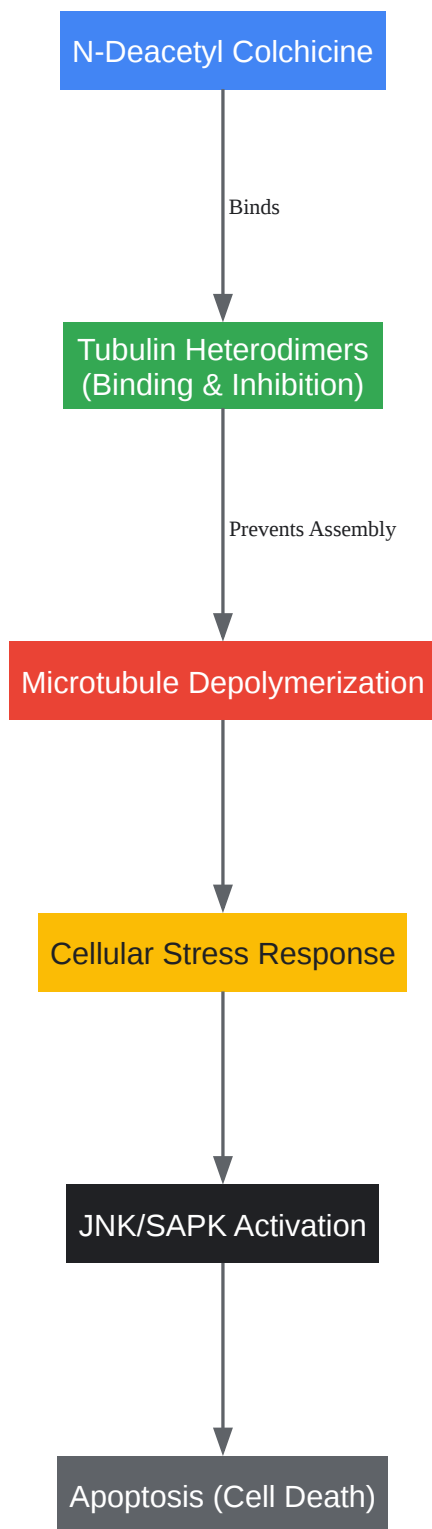
Protocol 2: Self-Validating HPLC Workflow for Impurity Profiling^{[1][8]}

- **Column Selection:** C18 Reverse-Phase (250 mm × 4.6 mm, 5 μm). **Causality:** The hydrophobic stationary phase effectively resolves structurally similar tropolone alkaloids based on minor polarity shifts.
- **Mobile Phase:** Gradient elution of Acetonitrile (Solvent A) and Water with 0.1% Formic Acid (Solvent B). **Causality:** Formic acid acts as a modifier to suppress the ionization of the free amine on N-Deacetyl Colchicine. This prevents peak tailing and sharpens the resolution^[1].
- **Gradient Program:** 20% A to 80% A over 30 minutes.
- **Flow Rate:** 1.0 mL/min.

- Detection: UV at 254 nm (optimal for detecting the conjugated tropolone ring system).
- System Suitability (Self-Validation): Inject a resolution mixture containing both Colchicine and N-Deacetyl Colchicine. Validation Logic: Because N-Deacetyl Colchicine lacks the hydrophobic acetyl group, it is more polar and must elute before the colchicine peak. A resolution factor (R_s) > 2.0 confirms the method is valid for quantitative integration.

Pharmacological Relevance & Signaling Pathway

Like its parent compound, N-Deacetyl Colchicine acts as a potent antimitotic agent. It binds directly to tubulin heterodimers, inhibiting microtubule polymerization. This structural disruption triggers severe cellular stress, activating the c-Jun N-terminal kinase (JNK) / Stress-Activated Protein Kinase (SAPK) signaling pathway, which ultimately orchestrates apoptosis[3].



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N-Deacetyl Colchicine mechanism: Tubulin binding leading to JNK/SAPK activation and apoptosis.

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